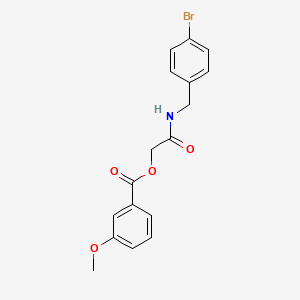

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Descripción

Propiedades

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-22-15-4-2-3-13(9-15)17(21)23-11-16(20)19-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWMFPPMLFDOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves a multi-step process. One common route starts with the bromination of benzylamine to form 4-bromobenzylamine. This intermediate is then reacted with 3-methoxybenzoic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Ester Hydrolysis: 3-methoxybenzoic acid and corresponding alcohol.

Oxidation and Reduction: Oxo derivatives or alcohol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are under investigation, particularly in the development of anticancer agents. Compounds with similar structures have demonstrated significant antiproliferative activity against cancer cell lines, with IC50 values indicating efficacy in targeting specific tumor types .

Organic Synthesis

The compound acts as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and ester hydrolysis. This versatility makes it a crucial component in developing new synthetic pathways in organic chemistry .

Material Science

In material science, 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is utilized in developing new materials with specific properties, such as polymers and coatings. The bromobenzyl and amino groups can impart unique characteristics to materials, enhancing their performance in various applications .

Anticancer Activity

Research indicates that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values: Compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, suggesting potential efficacy in targeting specific tumor types .

Antioxidative Activity

In addition to anticancer properties, the compound may possess antioxidative capabilities. Certain methoxy and hydroxy-substituted derivatives have been shown to enhance antioxidant activity by stabilizing free radicals. This property could contribute to its overall therapeutic potential by mitigating oxidative stress in cells .

Mecanismo De Acción

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The target compound’s key structural motifs are shared with several analogs (Table 1):

- Amide-oxoethyl linker : Common in tyrosinase inhibitors (e.g., ’s Ph2–Ph6) and photolabile phenacyl esters ().

- Halogenated aromatic groups: The 4-bromobenzyl group contrasts with 4-chlorophenyl () or non-halogenated phenethyl groups ().

- Benzoate substituents: The 3-methoxy group differs from para-substituted hydroxy, chloro, or amino groups in analogs ().

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position : Meta-substituted benzoates (e.g., 3-methoxy in the target) may exhibit distinct electronic effects compared to para-substituted analogs (e.g., 4-hydroxy in Ph2 or 4-chloro in ). This could alter reactivity in photolysis or enzyme binding .

- Functional Group Diversity: Amino groups () improve solubility, whereas methoxy or thiazole groups () may modulate steric interactions or bioactivity.

Physicochemical and Spectral Properties

- Melting Points : Analogs with polar substituents (e.g., Ph3: 122–124°C with 2,4-dihydroxy) have higher melting points than less polar derivatives (e.g., Ph6: 103–105°C with cinnamate), suggesting stronger intermolecular forces . The target compound’s 3-methoxy group may result in intermediate melting behavior.

- Chromatographic Behavior : Rf values from (0.51–0.61) correlate with polarity; the target compound’s Rf could be similar to Ph2 (0.53) given comparable polarity.

- Spectral Data : IR and NMR spectra of analogs () show characteristic peaks for amide (1650–1700 cm⁻¹), ester (1700–1750 cm⁻¹), and aromatic protons (δ 6.8–8.0 ppm). The 3-methoxy group in the target compound would produce distinct splitting patterns in ¹H NMR compared to para-substituted analogs.

Actividad Biológica

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic organic compound with potential applications in medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a bromobenzyl group and an amino group, suggests diverse biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Molecular Formula: CHBrNO

- Molecular Weight: 378.2 g/mol

- CAS Number: 1242012-56-1

Synthesis Methods

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves:

- Bromination of Benzylamine: Formation of 4-bromobenzylamine.

- Esterification: Reaction with 3-methoxybenzoic acid using dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromobenzyl group can engage with enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Anticancer Activity

Research indicates that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values: Compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells . This suggests potential efficacy in targeting specific tumor types.

Case Studies and Research Findings

Antioxidative Activity

In addition to its anticancer properties, the compound may possess antioxidative capabilities. Studies have shown that certain methoxy and hydroxy-substituted derivatives enhance antioxidant activity by stabilizing free radicals . This property could contribute to its overall therapeutic potential by mitigating oxidative stress in cells.

Comparison with Similar Compounds

To further understand the uniqueness of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-(bromomethyl)benzoate | Lacks amino group | Moderate antibacterial activity |

| Methyl 4-bromo-3-methylbenzoate | Methyl group instead of amino group | Lower antiproliferative activity |

| Methyl 4-(bromomethyl)-3-methoxybenzoate | Additional methoxy group | Similar enzyme interaction |

Q & A

Q. What are the optimized synthetic routes for 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate?

The synthesis involves coupling 3-methoxybenzoic acid derivatives with brominated phenacyl precursors. A validated method adapts phenacyl ester synthesis (e.g., reacting 3-methoxybenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF) with sodium carbonate as a base). This yields the target compound in ~85–96% after recrystallization from ethanol or acetonitrile . Key parameters:

- Solvent : DMF or acetonitrile.

- Temperature : Room temperature or mild heating (≤50°C).

- Catalyst/base : Sodium carbonate or triethylamine.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR in CDCl₃ (500 MHz) identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.9 ppm) and carbonyl carbons (amide C=O at ~167 ppm, ester C=O at ~170 ppm) .

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups .

- X-ray crystallography : Resolves bond lengths (e.g., C=O bonds ~1.21 Å) and torsion angles, critical for structural validation .

Q. How stable is this compound under varying experimental conditions?

Stability tests show degradation under prolonged UV exposure (photolysis) or acidic/basic conditions. Storage in inert atmospheres (N₂) at –20°C is recommended. Thermal stability up to 120°C (DSC data) supports its use in high-temperature reactions .

Advanced Research Questions

Q. What intermolecular interactions govern its crystal packing and stability?

X-ray studies reveal a triclinic crystal system (space group P1) with unit cell parameters:

- a = 7.9700 Å, b = 7.9852 Å, c = 11.3185 Å

- Angles: α = 86.536°, β = 83.205°, γ = 89.633°

- Intermolecular interactions :

Q. How does computational modeling (DFT) align with experimental structural data?

Comparative DFT studies (B3LYP/6-311G**) show <2% deviation in bond lengths and angles from X-ray data. Discrepancies in dihedral angles (e.g., C6–C7–C8–O2: 174.7° experimental vs. 172.1° calculated) arise from crystal packing forces not modeled in simulations .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 397–402 K vs. 400–401 K) may stem from:

Q. What is its potential role in enzyme inhibition studies?

Structural analogs (e.g., biphenyl esters) exhibit tyrosinase inhibition (IC₅₀ ~10–20 µM). The bromine and methoxy groups enhance binding to enzyme active sites via halogen and hydrophobic interactions. Activity assays (UV-Vis monitoring of L-DOPA oxidation) are recommended for validation .

Methodological Tables

Q. Table 1: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Triclinic | |

| Space group | P1 | |

| Unit cell volume (ų) | 713.97 | |

| Hydrogen bond length | 2.8–3.0 Å |

Q. Table 2: Spectral Peaks for Functional Groups

| Functional Group | FT-IR (cm⁻¹) | NMR (δ, ppm) |

|---|---|---|

| Ester C=O | ~1730 | 170 (¹³C) |

| Amide C=O | ~1650 | 167 (¹³C) |

| Methoxy (–OCH₃) | ~1250 | 3.9 (¹H), 55 (¹³C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.